molecular formula C11H17BClNO2 B1447770 (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid CAS No. 1704074-24-7

(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid

Cat. No.: B1447770
CAS No.: 1704074-24-7
M. Wt: 241.52 g/mol
InChI Key: RCCXAZJHSWFDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid typically involves the formation of the boronic acid group through hydroboration or other boron insertion methods. One common approach is the hydroboration of an appropriate precursor, such as an alkyne or alkene, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and catalysts to facilitate the addition of the boron group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized phenylboronic acids.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity:
One of the prominent applications of (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid is in the development of antiviral agents. Boronic acids, including this compound, have been identified as critical pharmacophores against hepatitis C virus (HCV). They inhibit the RNA-dependent RNA polymerase (NS5B), which is essential for viral replication. Studies have shown that compounds with boronic acid moieties exhibit broad-spectrum antiviral activity against multiple HCV genotypes, making them potential candidates for treating HCV infections .

Anticancer Properties:
The compound also shows promise in anticancer research. Boronic acids have been studied for their ability to inhibit proteasome activity, which is crucial for cancer cell survival. For instance, the FDA-approved drug bortezomib, a boronic acid derivative, is used in multiple myeloma treatment. Research indicates that modifications to boronic acids can enhance their selectivity and efficacy against cancer cells .

Antimycobacterial Activity:
Recent studies have explored the synthesis of aminoquinazolinones that demonstrate significant antimycobacterial activity. The incorporation of boronic acid derivatives into these compounds has been shown to improve their potency against Mycobacterium tuberculosis, highlighting another therapeutic avenue for this compound .

Synthetic Chemistry Applications

Reagent in Organic Synthesis:
this compound serves as a valuable reagent in organic synthesis. It can facilitate cross-coupling reactions, such as Suzuki-Miyaura reactions, which are widely used to form carbon-carbon bonds. This property makes it an essential tool for synthesizing complex organic molecules in pharmaceutical development and materials science .

Synthesis of Biaryl Compounds:
The compound has been utilized in the synthesis of biaryl amides with specific biological activities, including muscarinic acetylcholine receptor subtype M1 agonistic activity. This application is significant for developing new therapeutic agents targeting neurological disorders .

Case Studies and Research Findings

Study Focus Findings
Study on Antiviral ActivityInvestigated the efficacy of boronic acids against HCVDemonstrated significant inhibition of NS5B polymerase by this compound derivatives .
Anticancer ResearchEvaluated proteasome inhibition by boronic acidsHighlighted the role of this compound in enhancing anticancer activity through proteasome inhibition mechanisms .
Antimycobacterial Activity StudyAssessed the efficacy of modified aminoquinazolinonesFound improved potency against Mycobacterium tuberculosis with boronic acid modifications .

Mechanism of Action

The mechanism of action of (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in the modification of biomolecules and the development of sensors. The chloro and diethylamino methyl groups can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1704074-24-7
  • Molecular Formula: C₁₁H₁₇BClNO₂
  • Molecular Weight : 241.52 g/mol
  • Structure: Features a chloro substituent at position 3, a diethylaminomethyl group at position 4, and a boronic acid moiety at the phenyl ring ().
  • SMILES : B(O)Oc1ccc(cc1Cl)CN(CC)CC ().

Key Properties :

  • The diethylaminomethyl group imparts basicity and moderate lipophilicity, influencing solubility and reactivity.
  • The chloro substituent enhances electronic withdrawal, stabilizing the boronic acid group for cross-coupling reactions (e.g., Suzuki-Miyaura) ().

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Physicochemical Properties

  • Solubility: The diethylaminomethyl group increases lipophilicity (logP ~2.5 estimated) compared to hydrophilic analogs like 3-chloro-4-hydroxyphenylboronic acid (). This property makes the compound more suitable for organic-phase reactions or lipid bilayer penetration in drug delivery.
  • Stability: The electron-donating diethylamino group may stabilize the boronic acid via resonance, enhancing stability in protic solvents compared to electron-withdrawing substituents (e.g., nitro groups).

Biological Activity

(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a chlorinated phenyl ring with a diethylaminomethyl substituent. This structure is significant for its interactions with biological targets, particularly in cancer therapy and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids in cancer treatment. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Prostate Cancer Cells

A study evaluated the cytotoxicity of boronic compounds on PC-3 human prostate cancer cells. The results indicated that:

  • Concentrations Tested : 0.5 µM, 1 µM, 2 µM, and 5 µM.
  • Cell Viability : At 5 µM concentration, the viability dropped to approximately 33%, while healthy L929 fibroblast cells maintained about 95% viability after treatment.
Concentration (µM)PC-3 Cell Viability (%)L929 Cell Viability (%)
0.57197
15592
24485
53395

These findings suggest that this compound could selectively target cancer cells while sparing healthy cells, an essential characteristic for anticancer agents .

Antimicrobial Activity

Boronic acids have also demonstrated significant antimicrobial properties. In a comparative study of various boronic compounds:

  • Microorganisms Tested : Staphylococcus aureus, Escherichia coli, Candida albicans, among others.
  • Inhibition Zones : The compounds exhibited inhibition zones ranging from 7 mm to 13 mm against different microbial strains.

Table of Antimicrobial Efficacy

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus12
Escherichia coli10
Candida albicans9
Pseudomonas aeruginosa8

This antimicrobial activity underscores the potential utility of this compound in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant properties of boronic acids are also noteworthy. Research has indicated that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Antioxidant Assay Results

A series of assays using DPPH and ABTS methods showed that:

  • DPPH Scavenging Activity : The compound exhibited an IC50 value comparable to standard antioxidants like α-tocopherol.
CompoundIC50 Value (µM)
This compound25
α-Tocopherol20

This significant antioxidant activity suggests that the compound may play a role in mitigating oxidative damage in biological systems .

Q & A

Basic Research Questions

Q. How can researchers synthesize and purify (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid while minimizing side reactions?

  • Methodology : Use Suzuki-Miyaura coupling precursors (e.g., halogenated aryl derivatives) with palladium catalysts. Protect the boronic acid group during synthesis using pinacol esters to avoid protodeboronation. Purify via biphasic transesterification with water-soluble boronic acids (e.g., methyl boronic acid) to isolate the product . For diethylamino-methyl functionalization, employ reductive amination of aldehyde intermediates with diethylamine under hydrogenation conditions .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodology :

  • LC-MS/MS : Quantify impurities (e.g., dehalogenated byproducts) using reverse-phase chromatography with a C18 column and mobile phases containing 0.1% formic acid. Monitor for mass transitions specific to the boronic acid moiety (e.g., m/z 227.046 for exact mass) .
  • NMR : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 7.36–7.93 ppm) and ¹¹B NMR (δ 30–35 ppm for boronic acid) .
  • X-ray crystallography : Resolve steric effects of the diethylamino-methyl group on the boronic acid’s planarity, as seen in related chloro-phenylboronic acid structures .

Q. What are common reaction pathways for this compound in organic synthesis?

  • Methodology :

  • Suzuki coupling : React with aryl halides (e.g., 6-(trifluoromethyl)pyridin-3-yl derivatives) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (80:20 v/v) at 80°C .
  • Protodeboronation mitigation : Add ethanolamine or TCEP to reaction media to stabilize the boronic acid group under acidic conditions .

Advanced Research Questions

Q. How does the diethylamino-methyl substituent influence protodeboronation kinetics under varying pH conditions?

  • Methodology : Conduct kinetic studies in buffered solutions (pH 3–10) using UV-Vis spectroscopy to track boronic acid degradation. Compare with analogues (e.g., 4-chlorophenylboronic acid) to isolate steric/electronic effects. The diethylamino group may stabilize intermediates via intramolecular H-bonding, reducing protodeboronation rates at pH > 7 .

Q. What strategies resolve contradictions in impurity profiles during scale-up synthesis?

  • Methodology : Use orthogonal analytical methods (e.g., HPLC with diode-array detection and LC-HRMS) to identify impurities. For example, a %RSD >8% in LC-MS/MS data may indicate inconsistent diethylamino-methyl group functionalization; optimize reaction stoichiometry and monitor intermediates via in-situ FTIR .

Q. How can coupling efficiency with sterically hindered partners be improved?

  • Methodology : Replace Pd(PPh₃)₄ with bulky ligands (e.g., SPhos or XPhos) to enhance catalytic activity. Use microwave-assisted heating (100°C, 30 min) in DMF to accelerate coupling with hindered aryl halides, achieving >80% yield .

Q. What solvent systems optimize solubility without compromising boronic acid stability?

  • Methodology : Test mixed solvents (e.g., DMSO/water for polar media or THF/ethanol for non-polar substrates). The diethylamino-methyl group enhances solubility in chloroform (logP ≈ 2.5), but avoid protic solvents (e.g., methanol) to minimize esterification side reactions .

Q. How do electronic effects of the chloro and diethylamino groups impact reactivity in cross-coupling reactions?

  • Methodology : Perform Hammett analysis using substituted boronic acids. The chloro group (−I effect) slows coupling rates, while the diethylamino group (+N effect) increases electron density at the boron center, enhancing oxidative addition to Pd(0). Compare rate constants with 4-methoxyphenylboronic acid (σₚ = −0.27) .

Properties

IUPAC Name

[3-chloro-4-(diethylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BClNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)7-11(9)13/h5-7,15-16H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCXAZJHSWFDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN(CC)CC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid
(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid
(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid
(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid
(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid
(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.